3-Amino-4-(1,1-difluoropropyl)-6-(4-methylsulfonylpiperidin-1-yl)thieno[2,3-b]pyridine-2-carboxamide is a potent inhibitor of IκB kinase-β (IKK-β) []. IKK-β is a key enzyme involved in the NF-κB pathway, which plays a crucial role in inflammation, immune response, cell survival, and cancer development. Therefore, 3-Amino-4-(1,1-difluoropropyl)-6-(4-methylsulfonylpiperidin-1-yl)thieno[2,3-b]pyridine-2-carboxamide has potential applications in various research areas investigating the role of IKK-β and the NF-κB pathway.
BI605906 was developed by Boehringer Ingelheim and is classified under the category of protein kinase inhibitors. Its primary mechanism involves the inhibition of IKKβ, which is pivotal in the phosphorylation of IκB proteins, leading to the activation of NF-κB transcription factors. The compound's unique structure allows it to selectively inhibit IKKβ without affecting other kinases in the IKK family, such as IKKα and TBK1 (TANK-binding kinase 1) .
The synthesis of BI605906 involves several key steps that are typically detailed in proprietary protocols. While specific methodologies are not extensively published, it is noted that the synthesis process includes:
While detailed synthetic routes remain proprietary, the compound's effective yield and purity are critical for its application in biochemical assays and potential clinical use.
The molecular structure of BI605906 can be represented by its chemical formula, CHNO, and it possesses a molecular weight of approximately 270.28 g/mol. The compound features a distinctive arrangement that includes:
The three-dimensional conformation plays a crucial role in its selectivity for IKKβ over other kinases, allowing for effective inhibition .
BI605906 primarily participates in biochemical reactions involving the inhibition of phosphorylation processes mediated by IKKβ. The key reactions include:
These reactions underscore its utility in research settings focused on inflammation and immune response mechanisms.
The mechanism of action for BI605906 involves its binding to the ATP-binding site of IKKβ, thereby preventing ATP from binding. This inhibition results in:
Research indicates that this compound can modulate inflammatory responses effectively and may have therapeutic implications for diseases characterized by excessive inflammation.
BI605906 exhibits several notable physical and chemical properties:
These properties are essential for researchers when considering experimental design and application.
BI605906 has significant scientific applications, particularly in:
Inhibitor of nuclear factor kappa-B kinase subunit beta (IKKβ) serves as the master regulator of the canonical NF-κB pathway, a signaling cascade fundamental to inflammation, immunity, and cell survival. Structurally, IKKβ functions within a high-molecular-weight complex containing IKKα and the regulatory subunit IKKγ/NEMO. Upon activation by diverse stimuli – including pro-inflammatory cytokines (TNF-α, IL-1), pathogen-associated molecular patterns (LPS), and cellular stresses – IKKβ undergoes phosphorylation at critical serine residues (S177, S181) within its activation loop. This post-translational modification triggers a conformational shift, enabling IKKβ kinase activity [2] [9].
The primary substrate of activated IKKβ is IκBα, an inhibitory protein that sequesters NF-κB transcription factor dimers (typically p50-RelA) in the cytoplasm. IKKβ-mediated phosphorylation of IκBα at Ser32 and Ser36 marks it for K48-linked ubiquitination and subsequent proteasomal degradation. This liberates NF-κB dimers, allowing their nuclear translocation and transcriptional activation of target genes encoding pro-inflammatory cytokines (IL-6, IL-1β, TNF-α), chemokines (CXCL1, CXCL2), adhesion molecules, and anti-apoptotic factors [2] [5] [9].
Dysregulation of IKKβ-driven NF-κB signaling is a hallmark of numerous pathological conditions:
Table 1: Key Isoforms of IKK and Their Functions
IKK Subunit | Gene Symbol | Primary Role | Essential for Canonical NF-κB? | Essential for Non-Canonical NF-κB? |
---|---|---|---|---|
IKKβ (IKK2) | IKBKB | Phosphorylates IκBα, mediates canonical pathway | Yes | No |
IKKα (IKK1) | CHUK | Phosphorylates p100, mediates non-canonical pathway | Partially Redundant | Yes |
IKKγ/NEMO | IKBKG | Regulatory scaffold for IKK complex | Yes | No |
BI605906 emerged from concerted drug discovery efforts targeting the IKK complex, specifically driven by the therapeutic potential of modulating the canonical NF-κB pathway. Developed by Boehringer Ingelheim, it was identified as a potent and selective ATP-competitive inhibitor of IKKβ through high-throughput screening and medicinal chemistry optimization. Historical context reveals that while thousands of IKKβ inhibitors were characterized pre-clinically, clinical development has been hampered by on-target toxicities associated with systemic NF-κB blockade, including immune suppression and impaired tissue homeostasis [2]. BI605906 represents one of the more selective tool compounds developed during this era.
Analysis of the patent landscape surrounding IKKβ inhibition reveals a crowded field dominated by pharmaceutical companies seeking to claim novel chemical scaffolds and therapeutic applications:
The landscape indicates that while BI605906 serves as a valuable research tool, the clinical translation of systemic IKKβ inhibitors faces significant hurdles, shifting focus towards localized delivery, combination regimens, and alternative nodes within the pathway.
Table 2: Relevant Patent Landscape for IKKβ/NF-κB Targeted Therapeutics
Patent/Application Number | Focus Area | Key Claims/Innovations | Assignee/Originator |
---|---|---|---|
WO2024102849A1 | CDK2 Degraders (PROTACs) | Bifunctional compounds degrading CDK2; relevance due to CDK2-NF-κB cross-talk in cancer resistance | Not Specified |
WO2024020159A1 | Macrocyclic Peptides Targeting KRAS | Compounds inhibiting oncogenic KRAS mutants (e.g., G12D); KRAS can activate NF-κB | Not Specified |
Implied (Boehringer Ingelheim) | IKKβ Inhibitors (BI605906) | Thienopyridine-2-carboxamide derivatives as selective IKKβ inhibitors | Boehringer Ingelheim |
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3